molecular formula C11H11F13O3S B14340863 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol CAS No. 106104-73-8

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol

Cat. No.: B14340863
CAS No.: 106104-73-8
M. Wt: 470.25 g/mol
InChI Key: CLFGHHCTMSOZID-UHFFFAOYSA-N
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Description

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol typically involves the reaction of a fluorinated alkane with a sulfonyl chloride, followed by a nucleophilic substitution reaction with propanol. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of fluorinated surfactants and coatings, which provide water and oil repellency.

Mechanism of Action

The mechanism of action of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Similar in structure but contains a thiol group instead of a sulfonyl group.

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid: Contains a phosphonic acid group instead of a sulfonyl group.

Uniqueness

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol is unique due to its combination of a fluorinated alkane chain and a sulfonyl group. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications.

Properties

CAS No.

106104-73-8

Molecular Formula

C11H11F13O3S

Molecular Weight

470.25 g/mol

IUPAC Name

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)propan-1-ol

InChI

InChI=1S/C11H11F13O3S/c12-6(13,2-5-28(26,27)4-1-3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2

InChI Key

CLFGHHCTMSOZID-UHFFFAOYSA-N

Canonical SMILES

C(CO)CS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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